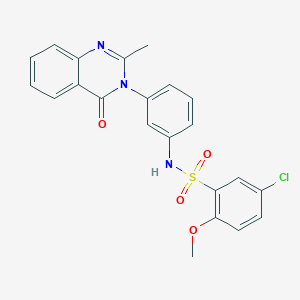
5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic compound with notable applications in various fields such as medicinal chemistry and organic synthesis. Its complex structure, which includes a sulfonamide group, a quinazolinone moiety, and a chlorinated benzene ring, provides unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Preparation of the quinazolinone moiety: : This involves the reaction of 2-methyl-4-oxoquinazoline with appropriate starting materials under controlled conditions.
Coupling reaction: : The quinazolinone is then coupled with 3-aminophenyl to form an intermediate.
Final assembly: : This intermediate reacts with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimized reaction conditions: : Using high-efficiency catalytic systems to improve yields.
Continuous flow chemistry: : To enhance scalability and reduce reaction times.
Purification techniques: : Such as recrystallization and chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions at the quinazolinone moiety, particularly under acidic or basic conditions.
Reduction: : Reduction reactions could target the sulfonamide group, leading to the formation of corresponding amines.
Substitution: : Halogenated benzene rings often participate in electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be employed.
Substitution: : Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
Oxidation: : Formation of quinazolinone oxides.
Reduction: : Production of substituted anilines.
Substitution: : Varied products depending on the electrophile or nucleophile involved.
Scientific Research Applications
5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has found applications in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigating its interactions with enzymes and receptors.
Medicine: : Potential therapeutic applications in treating diseases due to its bioactive properties.
Industry: : Used in the development of new materials and chemical processes.
Mechanism of Action
Molecular Targets and Pathways
This compound can interact with:
Enzymes: : Inhibition or modulation of enzyme activity.
Receptors: : Binding to specific receptors, influencing cellular responses.
Signaling Pathways: : Altering cellular signaling pathways, impacting biological processes.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-oxoquinazoline-based compounds
Other sulfonamides
Chlorinated benzene derivatives
Uniqueness
Structural diversity: : The presence of quinazolinone and sulfonamide groups.
Chemical reactivity: : Unique reactivity due to the combination of functional groups.
Biological activity: : Specific interactions with biological targets make it a distinctive molecule in research and application.
The intricate structure and multifaceted applications of 5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide underscore its significance in various scientific and industrial fields. If this catches your interest, we can delve even deeper into any of these sections!
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4S/c1-14-24-19-9-4-3-8-18(19)22(27)26(14)17-7-5-6-16(13-17)25-31(28,29)21-12-15(23)10-11-20(21)30-2/h3-13,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNYROTWCMCYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














